

## Upleganan (SPR206): A Technical Guide for the Treatment of Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Upleganan |           |
| Cat. No.:            | B12424044 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Upleganan** (SPR206) is a next-generation polymyxin antibiotic demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). As a derivative of polymyxin B, SPR206 is engineered to retain the antimicrobial efficacy of the polymyxin class while mitigating the associated nephrotoxicity, a significant limitation of older polymyxins. This technical guide provides a comprehensive overview of the available preclinical and clinical data on SPR206, with a focus on its efficacy against CRE. The document details its mechanism of action, in vitro and in vivo activity, and summarizes key experimental protocols to facilitate further research and development.

### **Mechanism of Action**

**Upleganan** (SPR206) exerts its bactericidal effect through a primary interaction with the outer membrane of Gram-negative bacteria.[1][2] Similar to other polymyxins, the positively charged amino groups of SPR206 are electrostatically attracted to the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane.[2] This binding displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization increases the



permeability of the outer membrane, allowing for the subsequent disruption of the inner cytoplasmic membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[2]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Upleganan (SPR206) on Gram-Negative Bacteria.

## **In Vitro Activity**



SPR206 has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including CRE. Multiple studies have reported Minimum Inhibitory Concentration (MIC) values for SPR206 against various clinical isolates.

## **MIC Distribution against Enterobacteriaceae**

The following table summarizes the MIC50 and MIC90 values of SPR206 against key Enterobacteriaceae species, including carbapenem-resistant strains.

| Organism                                               | Number of<br>Isolates | SPR206<br>MIC50<br>(mg/L) | SPR206<br>MIC90<br>(mg/L) | Comparator<br>MIC50/90<br>(mg/L) | Reference |
|--------------------------------------------------------|-----------------------|---------------------------|---------------------------|----------------------------------|-----------|
| Escherichia<br>coli                                    | 425                   | 0.06                      | 0.12                      | Colistin:<br>0.25/0.25           | [3]       |
| Klebsiella<br>pneumoniae                               | 425                   | 0.06                      | 0.12                      | Colistin:<br>0.25/0.25           | [3]       |
| Carbapenem-<br>Resistant<br>Enterobacter<br>ales (CRE) | Not Specified         | 0.06                      | 0.25                      | Not Specified                    | [4]       |
| NDM-<br>producing<br>Enterobacteri<br>aceae            | Not Specified         | 0.125                     | 0.25                      | Not Specified                    | [5]       |
| KPC-2-<br>producing<br>Enterobacteri<br>aceae          | Not Specified         | 0.125                     | 0.5                       | Not Specified                    | [5]       |

# **Experimental Protocol: Broth Microdilution for MIC Determination**

The in vitro activity of SPR206 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



Objective: To determine the minimum inhibitory concentration (MIC) of SPR206 against bacterial isolates.

#### Materials:

- SPR206 analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial isolates of interest
- Spectrophotometer
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of SPR206 Stock Solution: Prepare a stock solution of SPR206 in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.
- Preparation of Bacterial Inoculum:
  - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
  - $\circ$  Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10 $^{8}$  CFU/mL).
  - $\circ$  Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the SPR206 stock solution in CAMHB directly in the 96well plates to achieve the desired final concentration range (e.g., 0.015 to 16 mg/L).



- Add the prepared bacterial inoculum to each well.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading of Results: The MIC is determined as the lowest concentration of SPR206 that completely inhibits visible growth of the organism.



Click to download full resolution via product page

Figure 2: Experimental Workflow for Broth Microdilution MIC Assay.

## **In Vivo Efficacy**

The in vivo efficacy of SPR206 has been evaluated in various animal models of infection, demonstrating its potential to treat infections caused by CRE and other MDR Gram-negative pathogens.

## **Murine Thigh Infection Model**

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.



| Pathogen                                | Mouse Strain              | Dosing<br>Regimen            | Reduction in<br>Bacterial<br>Burden (log10<br>CFU/thigh) | Reference |
|-----------------------------------------|---------------------------|------------------------------|----------------------------------------------------------|-----------|
| Acinetobacter<br>baumannii<br>NCTC13301 | Neutropenic ICR<br>(CD-1) | 30 mg/kg, SC,<br>q4h for 16h | 4.3                                                      | [6]       |
| Pseudomonas<br>aeruginosa Pa14          | Neutropenic ICR<br>(CD-1) | Not specified                | Not specified                                            | [7]       |

# **Experimental Protocol: Neutropenic Murine Thigh Infection Model**

Objective: To evaluate the in vivo efficacy of SPR206 in reducing the bacterial burden in a localized thigh infection in neutropenic mice.

#### Materials:

- Female ICR (CD-1) mice (6-8 weeks old)
- Cyclophosphamide
- Bacterial culture of the test organism
- SPR206 for injection
- Sterile saline
- Anesthetic (e.g., isoflurane)
- Tissue homogenizer

#### Procedure:

• Induction of Neutropenia:



 Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This renders the mice neutropenic.

#### Infection:

- Anesthetize the mice.
- Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., 10<sup>6</sup> 10<sup>7</sup> CFU/mL) into the posterior thigh muscle.

#### Treatment:

- Initiate treatment with SPR206 at a specified dose and route (e.g., subcutaneous) at a defined time post-infection (e.g., 2 hours).
- Administer subsequent doses at specified intervals (e.g., every 4 or 8 hours).
- Include a vehicle control group.
- · Assessment of Bacterial Burden:
  - At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
  - Aseptically dissect the entire thigh muscle.
  - Homogenize the tissue in a known volume of sterile saline.
  - Perform serial dilutions of the homogenate and plate on appropriate agar media.
  - Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

## **Murine Lung Infection Model**

This model assesses the efficacy of SPR206 in a pulmonary infection setting.



| Pathogen                                | Mouse Strain | Dosing<br>Regimen                | Outcome                                   | Reference |
|-----------------------------------------|--------------|----------------------------------|-------------------------------------------|-----------|
| Acinetobacter<br>baumannii<br>AB5075    | BALB/c       | 20 mg/kg, IP,<br>q12h for 3 days | 100% survival                             | [8]       |
| Acinetobacter<br>baumannii<br>NCTC13301 | Neutropenic  | 30 mg/kg, SC,<br>q4h for 16h     | Significant reduction in bacterial burden | [6]       |

## **Experimental Protocol: Murine Lung Infection Model**

Objective: To evaluate the in vivo efficacy of SPR206 in a murine model of pneumonia.

#### Materials:

- Female BALB/c or other appropriate mouse strain
- Bacterial culture of the test organism
- SPR206 for injection
- Anesthetic (e.g., isoflurane)
- Intranasal or intratracheal instillation device

#### Procedure:

- Infection:
  - Anesthetize the mice.
  - Instill a defined volume and concentration of the bacterial suspension intranasally or intratracheally to establish a lung infection.
- Treatment:



- Initiate SPR206 treatment at a specified time post-infection via a systemic route (e.g., intraperitoneal or subcutaneous).
- Administer treatment at defined intervals for a specified duration.
- Include a control group receiving a vehicle.
- Endpoint Assessment:
  - Survival: Monitor the survival of the mice over a defined period (e.g., 7 days).
  - Bacterial Burden: At specific time points, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load by quantitative culture.

## **Clinical Development**

**Upleganan** (SPR206) has completed Phase 1 clinical trials and is advancing to Phase 2 studies.[9] The Phase 1 trials have demonstrated that SPR206 is generally well-tolerated in healthy volunteers, with no evidence of nephrotoxicity at anticipated therapeutic doses.[9][10] A Phase 2 trial is planned to evaluate the safety, efficacy, and pharmacokinetics of SPR206 in combination with other antibiotics for the treatment of hospital-acquired and ventilator-associated pneumonia caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex or carbapenem-resistant Pseudomonas aeruginosa.[9]

## Conclusion

**Upleganan** (SPR206) represents a promising development in the fight against multidrugresistant Gram-negative infections, particularly those caused by carbapenem-resistant
Enterobacteriaceae. Its potent in vitro activity, demonstrated efficacy in preclinical in vivo
models, and favorable safety profile in early clinical trials highlight its potential as a valuable
therapeutic option. Further clinical investigation is warranted to fully elucidate its role in treating
these challenging infections. The experimental protocols and data presented in this guide are
intended to serve as a resource for the scientific community to build upon this promising
foundation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. JCI Insight Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 -PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [Upleganan (SPR206): A Technical Guide for the Treatment of Carbapenem-Resistant Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#upleganan-spr206-for-treating-carbapenem-resistant-enterobacteriaceae]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com